11-Aminoundecanoic acid (associated with CAS 25035-04-5 in its polymerized form) is a high-performance, long-chain omega-amino acid utilized almost exclusively as the monomeric precursor for Polyamide 11 (Nylon 11). Characterized by its precise 11-carbon aliphatic chain, this zwitterionic compound yields polymers with exceptionally low amide-group density compared to standard short-chain alternatives. In industrial procurement, it is prioritized for applications requiring extreme dimensional stability, low moisture uptake, and high cold-temperature impact resistance. Furthermore, as a 100% bio-based monomer derived from castor oil, it serves as a critical drop-in replacement for petrochemical-derived long-chain polyamides in sustainability-mandated manufacturing workflows [1].
Substituting 11-aminoundecanoic acid with the closely related 12-aminododecanoic acid (the precursor to Nylon 12) fundamentally alters both the material's supply chain and its crystalline physics. While both yield low-moisture polyamides, 12-aminododecanoic acid is entirely petrochemical-derived and lacks the odd-carbon symmetry required to form the highly polar δ' crystalline phase, thereby eliminating intrinsic piezoelectric and ferroelectric capabilities [1]. Conversely, substituting with short-chain analogs like 6-aminohexanoic acid (Nylon 6 precursor) drastically increases the amide concentration in the resulting polymer backbone. This higher polarity leads to a nearly ten-fold increase in moisture absorption, causing severe dimensional swelling, loss of mechanical rigidity, and electrical failure in fluid-contact or high-humidity environments [2].
The long 11-carbon aliphatic chain of 11-aminoundecanoic acid drastically reduces the density of hydrophilic amide linkages in the polymerized state compared to short-chain precursors. When subjected to prolonged water submersion, the polymer derived from 11-aminoundecanoic acid exhibits only 0.2–0.5% length variation and 1.9% weight variation. In stark contrast, polymers derived from 6-aminohexanoic acid (Nylon 6) suffer 2.2–2.7% elongation variation and up to 9.5% weight variation under identical conditions [1].
| Evidence Dimension | Dimensional and weight variation after 25 weeks water submersion |
| Target Compound Data | 11-Aminoundecanoic acid polymer (0.2–0.5% length variation, 1.9% weight variation) |
| Comparator Or Baseline | 6-Aminohexanoic acid polymer (2.2–2.7% length variation, 9.5% weight variation) |
| Quantified Difference | ~80% reduction in dimensional swelling and ~80% reduction in water weight uptake |
| Conditions | 25 weeks continuous water submersion at ambient temperature |
Crucial for procuring precursors for fluid-handling tubing, fuel lines, and marine cables where moisture-induced swelling causes mechanical failure.
Because 11-aminoundecanoic acid contains an odd number of carbon atoms, its polymer can be oriented into a polar δ' crystalline phase, a structural feature impossible to achieve with even-carbon precursors like 12-aminododecanoic acid without complex copolymerization. When melt-quenched, cold-drawn, and electrically poled, the 11-aminoundecanoic acid homopolymer demonstrates robust ferroelectricity with a remnant polarization of up to 35 mC/m² and a stable piezoelectric d33 coefficient of ~3 pC/N [1].
| Evidence Dimension | Remnant polarization and piezoelectric d33 coefficient |
| Target Compound Data | 11-Aminoundecanoic acid polymer (35 mC/m² polarization, 3 pC/N d33) |
| Comparator Or Baseline | 12-Aminododecanoic acid polymer (Negligible intrinsic piezoelectricity due to even-carbon symmetry) |
| Quantified Difference | Exclusive presence of functional piezoelectricity in the odd-carbon homopolymer |
| Conditions | Melt-quenched, cold-drawn, and electrically poled films |
Dictates the selection of this specific monomer for manufacturing flexible sensors, actuators, and energy-harvesting smart textiles.
The thermal profile of 11-aminoundecanoic acid yields a polymer with a highly favorable processing window compared to mainstream short-chain nylons. The resulting homopolymer exhibits a melting point (Tm) of approximately 185–191 °C. This is significantly lower than the 220–225 °C melting point typical of 6-aminohexanoic acid-derived polymers (Nylon 6), allowing for less energy-intensive extrusion and reducing the risk of thermal degradation during processes like Selective Laser Sintering (SLS) [1].
| Evidence Dimension | Polymer melting temperature (Tm) |
| Target Compound Data | 11-Aminoundecanoic acid polymer (~185–191 °C) |
| Comparator Or Baseline | 6-Aminohexanoic acid polymer (~220–225 °C) |
| Quantified Difference | ~30–35 °C reduction in thermal processing requirements |
| Conditions | Standard differential scanning calorimetry (DSC) evaluation |
Enables lower-temperature manufacturing workflows, reducing energy costs and thermal stress on co-compounded additives.
In procurement scenarios driven by sustainability mandates, the chemical origin of the monomer is a primary differentiator. 11-Aminoundecanoic acid is synthesized via the transesterification and cleavage of ricinoleic acid sourced from castor beans, yielding a 100% bio-based carbon footprint. Its closest functional substitute, 12-aminododecanoic acid (laurolactam), is synthesized entirely from petrochemical feedstocks such as butadiene [1].
| Evidence Dimension | Renewable carbon content |
| Target Compound Data | 11-Aminoundecanoic acid (100% bio-based from castor oil) |
| Comparator Or Baseline | 12-Aminododecanoic acid (0% bio-based, 100% petrochemical) |
| Quantified Difference | Complete shift from fossil-derived to renewable feedstock |
| Conditions | Industrial monomer synthesis pathways |
Essential for meeting corporate ESG targets and securing eco-label certifications for high-performance plastic components.
Directly following from its exceptionally low moisture absorption and dimensional stability (as detailed in Section 3), this monomer is the preferred precursor for automotive, aerospace, and offshore tubing. It is chosen over 6-aminohexanoic acid because it prevents moisture-induced swelling and maintains burst strength in continuous fluid-contact environments [1].
Leveraging the unique δ' crystalline phase and 3 pC/N d33 coefficient enabled by its odd-carbon structure, 11-aminoundecanoic acid is heavily procured to manufacture flexible, large-area tactile sensors, humidity sensors, and energy-harvesting films. This specific application is impossible to replicate using even-carbon substitutes like 12-aminododecanoic acid [2].
Capitalizing on its lower melting point (185–191 °C) and 100% bio-based origin, this compound is increasingly selected for advanced additive manufacturing workflows. It offers superior toughness and lower thermal warping than standard PA6 powders, while satisfying stringent corporate sustainability mandates that petrochemical PA12 cannot meet [1].